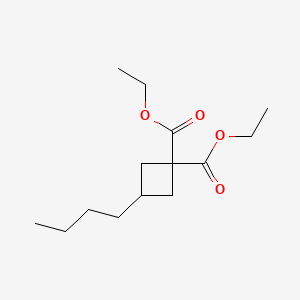
Diethyl 3-butylcyclobutane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-butylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O4. It is a derivative of cyclobutane, featuring two ester groups at the 1,1-positions and a butyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-butylcyclobutane-1,1-dicarboxylate typically involves the cyclization of diethyl malonate with 1,3-dibromopropane under basic conditionsThe overall yield of this reaction is approximately 50% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in a controlled environment to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-butylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: The major products are diethyl cyclobutane-1,1-dicarboxylic acid derivatives.
Reduction: The major products are diethyl 3-butylcyclobutane-1,1-diol derivatives.
Substitution: The major products depend on the substituent introduced but generally result in modified cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-butylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 3-butylcyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical reactions. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1,1-cyclobutanedicarboxylate: Lacks the butyl group at the 3-position.
Diethyl 1,2-cyclobutanedicarboxylate: Has ester groups at the 1,2-positions instead of 1,1-positions.
Diethyl 3-methylcyclobutane-1,1-dicarboxylate: Features a methyl group instead of a butyl group at the 3-position.
Uniqueness
Diethyl 3-butylcyclobutane-1,1-dicarboxylate is unique due to the presence of the butyl group at the 3-position, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
66016-03-3 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
diethyl 3-butylcyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-4-7-8-11-9-14(10-11,12(15)17-5-2)13(16)18-6-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
XGHGPVUZHJRCRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(C1)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















